molecular formula C13H14N6O4S B2894839 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034336-88-2

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2894839
CAS RN: 2034336-88-2
M. Wt: 350.35
InChI Key: XOBBBGFQMLPXJY-UHFFFAOYSA-N
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Description

“N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide” is a complex organic compound. The isoxazole moiety in its structure is a five-membered heterocyclic ring commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The isoxazole ring is a five-membered heterocyclic moiety, which is a common feature in many commercially available drugs .

Scientific Research Applications

Antioxidant and Antimicrobial Activities

A study by Padmaja et al. (2014) synthesized a new class of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) showing potential antioxidant activities. Sulfonamide-linked bis(oxadiazoles) and bis(thiadiazoles) exhibited notably higher antioxidant activity compared to their sulfone-linked counterparts (Padmaja et al., 2014).

Anti-inflammatory and Anti-diabetic Activities

Kavitha et al. (2019) reported the synthesis of sulfonamide-based 1,3,4-oxadiazole derivatives with significant anti-inflammatory and anti-diabetic activities. Compounds from this series showed excellent anti-inflammatory activity, surpassing diclofenac in efficacy, highlighting their potential as therapeutic agents (Kavitha et al., 2019).

Antimicrobial and Antiproliferative Activities

Poręba et al. (2015) synthesized novel sulfonamide isoxazolo[5,4-b]pyridines and tested them for antibacterial and antiproliferative activity. Some compounds showed antimicrobial activity towards Pseudomonas aeruginosa and Escherichia coli, as well as inhibition of proliferation of breast carcinoma cell line MCF7, indicating their potential in medical applications (Poręba et al., 2015).

Drug Metabolism and Environmental Impact

A study by Zmijewski et al. (2006) explored the microbial metabolism of a biaryl-bis-sulfonamide AMPA receptor potentiator, highlighting the role of biocatalysis in understanding drug metabolism and potentially reducing environmental impact (Zmijewski et al., 2006).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O4S/c1-19-6-12(14-7-19)24(20,21)15-5-11-16-13(18-23-11)9-4-10(22-17-9)8-2-3-8/h4,6-8,15H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBBBGFQMLPXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

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